Methyl[(4-methylphenyl)methylene]ammoniumolate
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Description
“Methyl[(4-methylphenyl)methylene]ammoniumolate” is a biochemical compound used for proteomics research . It is also known by the synonym "(Z)-Methyl[(4-methylphenyl)methylidene]oxidoazanium" .
Molecular Structure Analysis
The molecular formula of “Methyl[(4-methylphenyl)methylene]ammoniumolate” is C9H11NO . Its molecular weight is 149.19 g/mol .Physical And Chemical Properties Analysis
“Methyl[(4-methylphenyl)methylene]ammoniumolate” has a density of 1.0±0.1 g/cm3 . Its boiling point is 263.9±33.0 °C at 760 mmHg . The melting point information was not available in the search results .Scientific Research Applications
Corrosion Inhibition
Methyl substituted phenyl-containing compounds have been investigated for their effectiveness as corrosion inhibitors. These inhibitors offer extra stability and higher inhibition efficiency compared to previously reported compounds, showcasing their potential in protecting steel against corrosion in acidic environments (Kıcır et al., 2016).
Catalysis
Quaternary ammonium compounds have been used as catalysts for the synthesis of various organic derivatives, demonstrating their utility in facilitating chemical reactions under mild and neutral conditions, leading to high yields of products (Balalaie et al., 2007).
Electrochemical Applications
Novel ionic liquids based on quaternary ammonium salts have shown promise for use in electric double layer capacitors (EDLCs), offering wide potential windows and high ionic conductivity. These properties make them suitable for high-performance energy storage applications (Sato et al., 2004).
Environmental Remediation
Quaternary ammonium-based ionic liquids have been explored for the extraction of dyes from aqueous solutions, indicating their potential in addressing industrial dye wastewater pollution. These ionic liquids exhibit significant extraction efficiency, providing a new avenue for dye-wastewater disposal (Chen et al., 2013).
Analytical Chemistry
Thermally assisted hydrolysis and methylation (THM) techniques, utilizing quaternary ammonium hydroxides, have been developed for analytical pyrolysis, allowing for the analysis of a wide range of natural and synthetic materials. This method simplifies the operational setup and enables the analysis of complex mixtures (Challinor, 2001).
properties
IUPAC Name |
N-methyl-1-(4-methylphenyl)methanimine oxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-8-3-5-9(6-4-8)7-10(2)11/h3-7H,1-2H3/b10-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJWIZSRELSJQP-YFHOEESVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=[N+](C)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=[N+](/C)\[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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